2-Azido-3-ethoxypropanoic acid chemical properties and structure
2-Azido-3-ethoxypropanoic acid chemical properties and structure
An In-Depth Technical Guide to 2-Azido-3-ethoxypropanoic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Azido-3-ethoxypropanoic acid, a heterobifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. We will explore its core chemical properties, provide a detailed synthetic protocol with mechanistic insights, and discuss its versatile applications.
Introduction and Significance
2-Azido-3-ethoxypropanoic acid is a specialized chemical building block featuring two distinct and orthogonally reactive functional groups: an azide (-N₃) and a carboxylic acid (-COOH). This dual functionality is the cornerstone of its utility. The carboxylic acid allows for straightforward conjugation to primary amines, such as the lysine residues in proteins, via standard amide bond formation. The azide group is a key player in bioorthogonal chemistry, most notably in the Nobel Prize-winning "click chemistry" reactions, allowing for highly specific and efficient ligation to alkyne- or cyclooctyne-modified molecules.[1]
The ethoxy moiety at the 3-position provides a short, flexible, and hydrophilic spacer, which can be critical in maintaining the solubility and biological activity of the resulting conjugates. This combination of features makes 2-Azido-3-ethoxypropanoic acid an invaluable tool for researchers creating complex molecular architectures, such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces.
Chemical Structure and Physicochemical Properties
The structure of 2-Azido-3-ethoxypropanoic acid is defined by a propanoic acid backbone functionalized at the alpha (C2) position with an azide group and at the beta (C3) position with an ethoxy group.
Visualizing the Structure
Caption: Chemical structure of 2-Azido-3-ethoxypropanoic acid.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on analogous structures. The following table summarizes these expected characteristics.
| Property | Value / Expected Characteristics | Rationale & Notes |
| Molecular Formula | C₅H₉N₃O₃ | Derived from the chemical structure. |
| Molecular Weight | 159.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small, functionalized organic acids. |
| Solubility | Soluble in water, methanol, ethanol, DMSO, DMF. | The carboxylic acid and ether functionalities impart polarity. |
| ¹H NMR | δ ~1.2 (t, 3H, -CH₃), ~3.5-3.7 (m, 4H, -OCH₂CH₃ & -OCH₂-), ~4.0-4.2 (t, 1H, α-CH), >10 (br s, 1H, -COOH) | Chemical shifts are estimated. The acidic proton may exchange or be very broad. |
| ¹³C NMR | δ ~15 (-CH₃), ~60-70 (-OCH₂-), ~70-75 (α-CH), ~170-175 (-COOH) | Carbonyl carbon is significantly downfield. |
| IR Spectroscopy | ~2100 cm⁻¹ (strong, sharp, N₃ stretch), ~1710 cm⁻¹ (strong, C=O stretch), ~2500-3300 cm⁻¹ (broad, O-H stretch) | The azide stretch is a highly diagnostic and intense peak.[2][3] |
| Mass Spectrometry | [M-H]⁻ = 158.06, [M-N₂-H]⁻ = 130.07 | Loss of N₂ is a characteristic fragmentation for azides. |
Synthesis and Purification Protocol
The synthesis of 2-Azido-3-ethoxypropanoic acid can be efficiently achieved from its corresponding amino acid precursor, 2-Amino-3-ethoxypropanoic acid, via a diazotization-azidation reaction. This method is reliable for converting α-amino acids to α-azido acids with retention of stereochemistry if a chiral starting material is used.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Azido-3-ethoxypropanoic acid.
Step-by-Step Experimental Protocol
Materials:
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2-Amino-3-ethoxypropanoic acid (1.0 eq)
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Sulfuric acid (H₂SO₄), concentrated (2.0 eq)
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Sodium nitrite (NaNO₂), (1.5 eq)
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Sodium azide (NaN₃), (2.0 eq)
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Deionized water
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Ice bath
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-3-ethoxypropanoic acid in a solution of sulfuric acid in deionized water. Cool the flask to 0 °C using an ice bath.
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Causality: The acidic environment is required to form nitrous acid (HNO₂) in situ from sodium nitrite. The low temperature is critical to prevent the decomposition of the unstable diazonium intermediate and to control the exothermic reaction.
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-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite in water dropwise to the stirred reaction mixture over 30 minutes. Stir for an additional 30 minutes at 0 °C after the addition is complete.
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Causality: The amine group nucleophilically attacks the nitrous acid, which, after a series of proton transfers and water elimination, forms a diazonium salt (-N₂⁺). This group is an excellent leaving group.
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-
Azidation: To the same flask, add a solution of sodium azide in water dropwise, again keeping the temperature at 0-5 °C. Vigorous nitrogen gas evolution will be observed. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
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Causality: The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium intermediate. The release of N₂ gas drives the reaction to completion.
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Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Do not acidify azide waste streams, as this can generate highly explosive and toxic hydrazoic acid (HN₃).
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Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Causality: The organic product is more soluble in ethyl acetate, allowing for its separation from the inorganic salts and aqueous reagents.
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-
Purification: Combine the organic extracts and wash them once with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Causality: The brine wash and drying agent ensure the complete removal of water, which can interfere with subsequent reactions or characterization.
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-
Final Purification (Optional): If necessary, purify the crude product further using silica gel column chromatography with a hexane/ethyl acetate gradient to obtain the pure 2-Azido-3-ethoxypropanoic acid.
Reactivity and Key Transformations
The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups.
Key Reactions Diagram
Caption: Key orthogonal reactions of 2-Azido-3-ethoxypropanoic acid.
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Carboxylic Acid Chemistry (Amide Coupling): The carboxylic acid can be activated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active NHS-ester. This intermediate readily reacts with primary amines (e.g., on a biomolecule) to form a stable amide bond. This is a cornerstone of bioconjugation.
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Azide Chemistry (Click Reactions): The azide group is prized for its bioorthogonality, meaning it does not react with most functional groups found in biological systems. Its primary transformations include:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and specific reaction with terminal alkynes to form a stable 1,4-disubstituted triazole ring.[1]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version that reacts with strained cyclooctynes, which is advantageous for live-cell labeling where copper toxicity is a concern.
-
-
Azide Reduction (Staudinger Ligation): The azide can be selectively reduced to a primary amine using phosphines like triphenylphosphine (PPh₃) in the presence of water. This provides a pathway to convert the molecule back to its amino acid form or to participate in further ligation chemistry.
Applications in Drug Development and Research
The unique structure of 2-Azido-3-ethoxypropanoic acid makes it a powerful tool for advancing pharmaceutical and biological research.
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Prodrug Development: The carboxylic acid can be masked as an ester to improve a drug's pharmacokinetic profile, with the ester being cleaved in vivo to release the active acid. The propanoic acid moiety itself is a common scaffold in many successful drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs).[4]
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Linker Technology in ADCs: In antibody-drug conjugates, this molecule can act as a heterobifunctional linker. The carboxylic acid attaches to the antibody, and the azide allows for the precise "clicking" on of a cytotoxic payload that has been modified with an alkyne.
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Biomolecule Labeling: Researchers can label proteins, peptides, or nucleic acids for imaging or pull-down experiments. For example, a protein can be tagged via its lysine residues using the acid functionality, introducing an azide handle for subsequent fluorescent probe attachment via click chemistry.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount when handling this compound.
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General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6] Avoid contact with skin and eyes.[7]
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Azide-Specific Hazards: Organic azides are potentially energetic compounds. While small-molecule azides like this are generally stable, they can decompose, sometimes explosively, upon heating, shock, or friction. Avoid heating the neat compound. Always work behind a safety shield when performing reactions on a larger scale.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames.[6][8]
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never mix azide-containing waste with strong acids.
Conclusion
2-Azido-3-ethoxypropanoic acid is a sophisticated and versatile chemical tool. Its defining feature—the orthogonal reactivity of its carboxylic acid and azide groups—provides a reliable platform for precise molecular construction. From developing next-generation targeted therapeutics to labeling complex biological systems, its applications are vast and continue to expand. The synthetic accessibility and predictable reactivity of this molecule ensure its continued role as a valuable asset for researchers at the interface of chemistry, biology, and medicine.
References
- AK Scientific, Inc. 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]propanoic acid Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Naik, A. (1990). Azidoprofen as a soft anti-flammatory agent for the topical treatment of Psoriasis. PHD thesis, Aston University.
- Vaia. The IR, NMR, and mass spectra are provided for an organic compound.
- RSC Publishing. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.
- Tokyo Chemical Industry Co., Ltd. 3-Azidopropanoic Acid.
- ChemicalBook. 3-azidopropanoic acid.
- Patsnap Eureka. Propionic Acid's Influence on Pharmaceutical Advancements.
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